molecular formula C11H15BrOZn B14898111 2-[(n-Butyloxy)methyl]phenylZinc bromide

2-[(n-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14898111
M. Wt: 308.5 g/mol
InChI Key: DHTZYNIPGGDSMY-UHFFFAOYSA-M
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Description

2-[(n-Butyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(n-Butyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Butyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(n-Butyloxy)methyl]bromobenzene+Zn2-[(n-Butyloxy)methyl]phenylzinc bromide\text{2-[(n-Butyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(n-Butyloxy)methyl]bromobenzene+Zn→2-[(n-Butyloxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(n-Butyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the zinc compound to its corresponding phenol derivative.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding hydrocarbon.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is a phenol derivative.

    Reduction: The major product is a hydrocarbon.

Scientific Research Applications

2-[(n-Butyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(n-Butyloxy)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid or ester coupling partner.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide

Uniqueness

2-[(n-Butyloxy)methyl]phenylzinc bromide is unique due to its specific functional group, which provides distinct reactivity and selectivity in cross-coupling reactions. Its n-butyl group offers steric and electronic properties that can influence the outcome of the reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-7H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

DHTZYNIPGGDSMY-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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